Para-Specificity in HSL Inhibitor Synthesis
The para‑substituted benzylsulfamoyl boronic acid is the preferred coupling partner for constructing biphenyl sulfonamide inhibitors of hormone‑sensitive lipase (HSL), as exemplified in Novo Nordisk patent US20030166644A1 [1]. In contrast, the meta‑substituted isomer (3‑(N‑benzylsulfamoyl)phenylboronic acid, CAS 690662‑91‑0) is not reported in the same SAR series, suggesting that the para‑orientation is critical for maintaining the spatial geometry required for HSL inhibition . This positional effect is consistent with known SAR for sulfonamide‑based enzyme inhibitors, where para‑substitution yields optimal target engagement [2].
| Evidence Dimension | Positional (regioisomeric) specificity in target enzyme inhibition |
|---|---|
| Target Compound Data | 4‑(N‑Benzylsulfamoyl)phenylboronic acid (para‑isomer) used in HSL inhibitor patent US20030166644A1 |
| Comparator Or Baseline | 3‑(N‑Benzylsulfamoyl)phenylboronic acid (meta‑isomer, CAS 690662‑91‑0) |
| Quantified Difference | Para‑isomer is explicitly utilized in patented HSL inhibitor synthesis; meta‑isomer is absent from the same patent series |
| Conditions | Structure‑activity relationship (SAR) analysis within sulfonamide‑based enzyme inhibitor patent disclosures |
Why This Matters
Selecting the correct regioisomer avoids synthesis of inactive or suboptimal analogs, reducing wasted synthetic effort and accelerating lead optimization.
- [1] Novo Nordisk A/S. (2003). Compounds and uses thereof for decreasing activity of hormone-sensitive lipase. U.S. Patent Application Publication No. US20030166644A1. Retrieved from https://patents.google.com/patent/US20030166644A1/en View Source
- [2] RCSB PDB. (2012). Crystal structure of AmpC beta‑lactamase in complex with a designed 3‑carboxyl benzyl sulfonamide boronic acid inhibitor. PDB ID: 4E3I. DOI: 10.2210/pdb4e3i/pdb View Source
